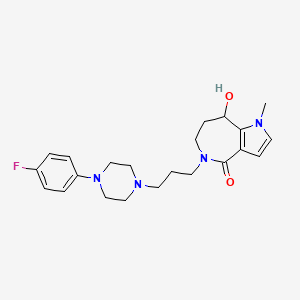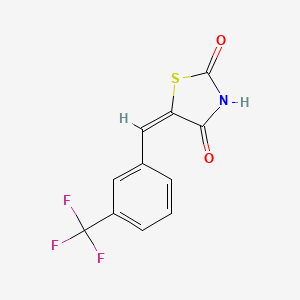
TCS-PIM-1-4a
Overview
Description
TCS-PIM-1-4a, also known as 5-[(3-trifluoromethylphenyl)methylene]-2,4-thiazolidinedione, is a potent and selective inhibitor of the Pim family of kinases. These kinases are involved in various cellular processes, including cell growth, survival, and proliferation. This compound has shown significant potential in inhibiting the activity of Pim kinases, making it a valuable compound in cancer research and treatment .
Mechanism of Action
TCS-PIM-1-4a exerts its effects by selectively inhibiting the activity of Pim kinases. It competes with ATP for binding to the kinase domain, thereby preventing the phosphorylation of downstream targets. This inhibition disrupts various cellular processes, including cell cycle progression, apoptosis, and metabolism. The compound also activates AMP-activated protein kinase (AMPK), which further inhibits the mammalian target of rapamycin complex 1 (mTORC1) pathway, leading to reduced cell growth and proliferation .
Biochemical Analysis
Biochemical Properties
TCS-PIM-1-4a plays a crucial role in biochemical reactions by inhibiting Pim kinases, which are serine/threonine kinases involved in cell survival, proliferation, and differentiation. The compound exhibits high selectivity for Pim-1 and Pim-2 kinases, with IC50 values of 24 nM and 100 nM, respectively . This compound interacts with the ATP-binding site of these kinases, preventing their phosphorylation activity. This inhibition disrupts downstream signaling pathways, leading to reduced cell proliferation and increased apoptosis in cancer cells .
Cellular Effects
This compound has profound effects on various cell types and cellular processes. In cancer cells, it induces apoptosis and cell cycle arrest. For instance, in PC3 prostate carcinoma cells, this compound exhibits cytotoxicity with an IC50 of 17 μM . The compound influences cell signaling pathways by inhibiting the phosphorylation of key proteins involved in cell survival and proliferation, such as the mammalian target of rapamycin complex 1 (mTORC1) and 4E-BP1 . Additionally, this compound affects gene expression by modulating the activity of transcription factors like NF-κB, leading to altered expression of genes involved in inflammation and cell survival .
Molecular Mechanism
The molecular mechanism of this compound involves its binding to the ATP-binding site of Pim kinases, thereby inhibiting their kinase activity. This inhibition prevents the phosphorylation of downstream targets, such as the eukaryotic translation initiation factor 4E-binding protein 1 (4E-BP1), which is crucial for protein synthesis and cell growth . This compound also affects the phosphorylation of other proteins involved in cell cycle regulation and apoptosis, such as p21 and BAD . By inhibiting these phosphorylation events, this compound disrupts cell survival pathways, leading to increased apoptosis and reduced proliferation in cancer cells .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits stability under standard storage conditions, with a shelf life of up to three years when stored at -20°C . In vitro studies have shown that this compound induces apoptosis and cell cycle arrest within 24 to 48 hours of treatment . Long-term exposure to this compound has been associated with sustained inhibition of Pim kinase activity and prolonged cytotoxic effects in cancer cells . The compound’s stability and efficacy may decrease over extended periods, necessitating careful handling and storage.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. In a study involving nu/nu nude mice, oral administration of this compound at a dosage of 60 mg/kg twice daily for 21 days resulted in significant tumor growth delay without adverse effects on body weight, blood counts, or chemistries . Higher dosages may lead to increased toxicity, as evidenced by elevated levels of serum alanine aminotransferase (ALT) and aspartate aminotransferase (AST) in liver ischemia-reperfusion injury models . These findings highlight the importance of optimizing dosage to balance therapeutic efficacy and safety.
Metabolic Pathways
This compound is involved in metabolic pathways that regulate energy metabolism and cell growth. The compound inhibits Pim kinases, which play a role in the mTORC1 pathway, a key regulator of cellular metabolism . By blocking mTORC1 activity, this compound activates AMP-activated protein kinase (AMPK), leading to reduced protein synthesis and increased autophagy . This metabolic shift promotes apoptosis and inhibits cell proliferation, particularly in cancer cells. Additionally, this compound affects the phosphorylation of proteins involved in glucose metabolism, further influencing cellular energy balance .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are influenced by its interactions with transporters and binding proteins. The compound is cell-permeable and can efficiently enter cells to exert its inhibitory effects on Pim kinases . Once inside the cell, this compound is distributed to various cellular compartments, including the cytoplasm and nucleus, where it interacts with its target kinases . The compound’s distribution is also affected by its binding to plasma proteins, which may influence its bioavailability and therapeutic efficacy .
Subcellular Localization
This compound exhibits specific subcellular localization patterns that are crucial for its activity and function. The compound primarily localizes to the cytoplasm and nucleus, where it inhibits Pim kinases and their downstream targets . The subcellular localization of this compound is influenced by its interactions with other proteins and post-translational modifications. For example, phosphorylation of target proteins by Pim kinases can alter their localization and stability, affecting cellular processes such as cell cycle regulation and apoptosis . Understanding the subcellular localization of this compound is essential for elucidating its mechanism of action and optimizing its therapeutic potential.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of TCS-PIM-1-4a involves the reaction of 3-trifluoromethylbenzaldehyde with thiazolidinedione under specific conditions. The reaction typically requires a base such as sodium hydroxide or potassium carbonate and is carried out in a suitable solvent like ethanol or methanol. The reaction mixture is heated to reflux for several hours, followed by cooling and crystallization to obtain the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. This includes controlling temperature, reaction time, and solvent choice. The final product is purified using techniques such as recrystallization or chromatography to ensure high purity suitable for research and pharmaceutical applications .
Chemical Reactions Analysis
Types of Reactions
TCS-PIM-1-4a undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the trifluoromethyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted thiazolidinedione derivatives.
Scientific Research Applications
TCS-PIM-1-4a has a wide range of scientific research applications, including:
Cancer Research: It is used to study the role of Pim kinases in cancer cell proliferation and survival.
Industry: This compound is used in the development of kinase inhibitors and other pharmaceutical agents.
Comparison with Similar Compounds
Similar Compounds
LYG-202: A novel flavonoid with piperazine substitution, showing antitumor effects in vivo and in vitro.
NVP-ADW742: An IGF-1 receptor inhibitor with potent activity against various cancer cell lines.
PCI-34051: A selective inhibitor of histone deacetylase 8 (HDAC8) with anticancer properties.
Uniqueness of TCS-PIM-1-4a
This compound stands out due to its high selectivity and potency as a Pim kinase inhibitor. Its ability to activate AMPK and inhibit mTORC1 activity makes it a valuable tool in cancer research and potential therapeutic applications. The compound’s unique chemical structure and mechanism of action provide distinct advantages over other kinase inhibitors .
properties
IUPAC Name |
(5E)-5-[[3-(trifluoromethyl)phenyl]methylidene]-1,3-thiazolidine-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H6F3NO2S/c12-11(13,14)7-3-1-2-6(4-7)5-8-9(16)15-10(17)18-8/h1-5H,(H,15,16,17)/b8-5+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGJLOFCOEOHFKQ-VMPITWQZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(F)(F)F)C=C2C(=O)NC(=O)S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)C(F)(F)F)/C=C/2\C(=O)NC(=O)S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H6F3NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-[3-(3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrol-2-yl)propoxy]benzamide](/img/structure/B1663443.png)
![(3S)-5-fluoro-3-[[(2S)-3-methyl-2-(phenylmethoxycarbonylamino)butanoyl]amino]-4-oxopentanoic acid](/img/structure/B1663444.png)
![(5Z)-5-[1-(hydroxyamino)ethylidene]pyrimidine-2,4-dione](/img/structure/B1663446.png)
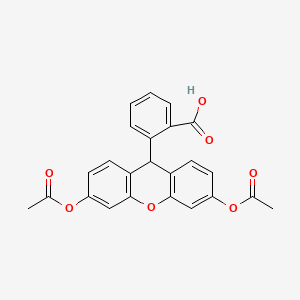
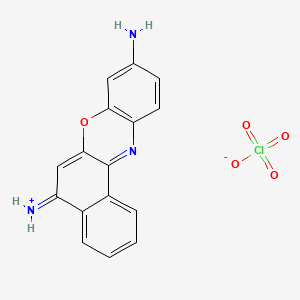



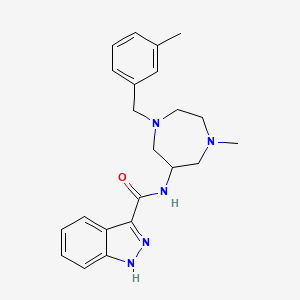
![(4E)-1-[4-[4-(4-fluorobenzoyl)piperidin-1-yl]butyl]-4-hydroxyimino-7-methyl-5,6-dihydropyrrolo[2,3-c]azepin-8-one](/img/structure/B1663455.png)
